3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Alkylation: The ethyl and 2-methylpropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Carboxamide formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to various biochemical effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-ethyl-1H-pyrazole-4-carboxamide
- 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide
- 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
The uniqueness of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-amino-1-ethyl-N-(2-methylpropyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-4-14-6-8(9(11)13-14)10(15)12-5-7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
InChI Key |
WKUYQAUYMUMRAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)NCC(C)C |
Origin of Product |
United States |
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